molecular formula C12H7F3O3S B15087446 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid CAS No. 666721-06-8

4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid

Cat. No.: B15087446
CAS No.: 666721-06-8
M. Wt: 288.24 g/mol
InChI Key: MGIKFAMSBAYDSE-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid typically involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for 36 hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit enzymes such as histone deacetylases (HDACs) and modulate receptor activities, which can lead to various therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid is unique due to the presence of the trifluoromethoxy group, which enhances its electron-withdrawing properties and influences its reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

666721-06-8

Molecular Formula

C12H7F3O3S

Molecular Weight

288.24 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O3S/c13-12(14,15)18-9-3-1-7(2-4-9)8-5-10(11(16)17)19-6-8/h1-6H,(H,16,17)

InChI Key

MGIKFAMSBAYDSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)OC(F)(F)F

Origin of Product

United States

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